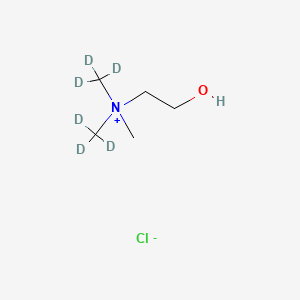

Choline-D6 chloride

Description

Fundamental Roles of Choline (B1196258) in Cellular and Systemic Biology

Choline is an essential nutrient vital for numerous biological functions, impacting everything from the structural integrity of cells to neurotransmission. nih.govmedicalnewstoday.com Although the human body can produce small amounts of choline in the liver, it is insufficient to meet the body's needs, making dietary intake necessary. nih.govwikipedia.org Choline's importance was formally recognized in 1998 by the Institute of Medicine as an essential nutrient for humans. medicalnewstoday.comimrpress.com

The functions of choline are diverse and critical for maintaining health:

Cell Membrane Structure and Signaling: Choline is a fundamental building block for phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin (B164518), which are essential components of all cell membranes. nih.govresearchgate.net These phospholipids maintain the structural integrity and fluidity of cell membranes and play a crucial role in cell signaling. imrpress.comnih.gov In fact, 95% of the total choline pool in mammalian tissues is in the form of phosphatidylcholine. imrpress.com

Neurotransmitter Synthesis: Choline is a direct precursor to acetylcholine (B1216132), a key neurotransmitter. wikipedia.orgnih.gov Acetylcholine is indispensable for memory, mood, muscle control, and other functions of the nervous system. nih.govnih.gov

Lipid Transport and Metabolism: Choline is essential for metabolizing and transporting fats. medicalnewstoday.comoregonstate.edu In the liver, it is required for the synthesis of very-low-density lipoproteins (VLDL), which transport fats and cholesterol from the liver to other parts of the body. oregonstate.edu A deficiency in choline can lead to fat accumulation in the liver, potentially resulting in nonalcoholic fatty liver disease (NAFLD). nih.gov

Source of Methyl Groups: Through oxidation, choline is converted into a metabolite called betaine (B1666868). imrpress.comoregonstate.edu Betaine acts as a crucial methyl donor in the one-carbon metabolism pathway, which is vital for the synthesis of S-adenosylmethionine (SAM). wikipedia.org SAM is the primary methylating agent for numerous biological reactions, including the methylation of DNA, RNA, and proteins, which are critical for gene expression and epigenetic regulation. wikipedia.orgimrpress.com

Choline participates in three primary metabolic pathways: phosphorylation, oxidation, and acetylation. imrpress.comnih.gov The phosphorylation pathway leads to the synthesis of phosphatidylcholine, the oxidation pathway produces betaine for methyl donation, and the acetylation pathway generates the neurotransmitter acetylcholine. imrpress.comnih.gov

| Biological Role | Key Function | Primary Metabolite/Product |

|---|---|---|

| Structural Integrity | Forms cell membranes. | Phosphatidylcholine, Sphingomyelin |

| Neurotransmission | Precursor for a key neurotransmitter. | Acetylcholine |

| Lipid Metabolism | Aids in the transport of fats from the liver. | Very-Low-Density Lipoproteins (VLDL) |

| Methyl Metabolism | Donates methyl groups for epigenetic regulation and other reactions. | Betaine |

Principles and Advantages of Stable Isotope Tracing in Metabolic Investigations

Stable isotope tracing is a powerful analytical technique used to unravel the complexities of metabolic pathways within living organisms. mdpi.comnih.gov The method involves introducing molecules labeled with stable (non-radioactive) isotopes into a biological system and tracking their journey through various biochemical reactions. mdpi.comcreative-proteomics.com Stable isotopes are atoms of an element that contain the same number of protons but a different number of neutrons, giving them a slightly greater mass. creative-proteomics.comresearchgate.net Common stable isotopes used in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H). mdpi.com

The fundamental principle of this technique is that these heavier isotopes can be distinguished from their more abundant, lighter counterparts using analytical instruments like mass spectrometers. nih.gov When a labeled compound (the "tracer") is introduced, it mixes with the naturally occurring, unlabeled version of the molecule (the "tracee"). maastrichtuniversity.nl As the organism metabolizes these compounds, the labeled atoms are incorporated into various downstream metabolites. By measuring the mass distribution of these metabolites, researchers can quantify the rate of metabolic reactions (flux) and determine the contributions of different pathways to the production of a specific molecule. mdpi.comcreative-proteomics.com

The use of stable isotopes, particularly deuterium, offers significant advantages in metabolic research:

Enhanced Stability and Safety: Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in human studies without the risks associated with radioactive tracers. creative-proteomics.commaastrichtuniversity.nl The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, an effect known as the "kinetic isotope effect."

High Precision and Accuracy: Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for highly precise and accurate detection and quantification of deuterated compounds. pharmaffiliates.comresolvemass.ca This enables detailed analysis of metabolic fluxes and pathway dynamics. nih.gov

Detailed Mechanistic Insights: By strategically placing deuterium labels on specific atoms within a molecule, researchers can track complex biochemical transformations and identify reaction intermediates. synmr.in This provides invaluable insights into the mechanisms of metabolic pathways. clearsynth.com

Versatility: Deuterated compounds can be used to study a wide array of metabolic processes, including the metabolism of carbohydrates, fats, and proteins, as well as drug metabolism and impurity profiling. maastrichtuniversity.nlpharmaffiliates.comclearsynth.com

| Advantage | Description |

|---|---|

| Non-Radioactive | Safe for use in a wide range of studies, including those involving human subjects. creative-proteomics.com |

| High Analytical Precision | Allows for accurate quantification of metabolic rates and pathway activities using mass spectrometry. nih.govresolvemass.ca |

| Mechanistic Elucidation | Helps in tracking reaction pathways and identifying metabolic intermediates. synmr.inclearsynth.com |

| Metabolic Stability | The stronger C-D bond can slow down metabolism at specific sites, which can be useful for studying drug pharmacokinetics. pharmaffiliates.com |

The Strategic Utility of Choline-D6 Chloride as a Research Probe

This compound is a form of choline chloride where six of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool for advanced biological research, particularly in the field of metabolomics. While research often utilizes choline-d9 chloride, where all nine methyl hydrogens are replaced by deuterium, the principles and utility of choline-D6 are analogous and serve the same fundamental purpose: to trace the metabolic fate of choline with high precision. cornell.eduresearchgate.net

The strategic placement of deuterium atoms on the choline molecule allows researchers to follow its path through the body's complex metabolic network. When Choline-D6 is consumed, it enters the same metabolic pathways as unlabeled choline. However, its increased mass allows it to be distinguished by mass spectrometry. This enables the precise tracking of how choline and its derivatives are absorbed, distributed, and utilized. clearsynth.com

One of the key applications of deuterated choline is to differentiate between the two major pathways of phosphatidylcholine (PC) synthesis:

The CDP-Choline Pathway: In this pathway, intact choline is used to synthesize PC. When a tracer like choline-d9 is used, the resulting PC will contain all nine deuterium atoms (d9-PC). researchgate.netnih.gov

The PEMT Pathway: This pathway involves the sequential methylation of phosphatidylethanolamine (B1630911) to form PC. The methyl groups for this process are supplied by S-adenosylmethionine (SAM). When deuterated choline is oxidized to betaine, its labeled methyl groups can be transferred to homocysteine to form labeled methionine, and subsequently labeled SAM. This labeled SAM can then donate deuterium-labeled methyl groups in the PEMT pathway, resulting in PC molecules containing three (d3-PC) or six (d6-PC) deuterium atoms. cornell.eduresearchgate.net

By measuring the relative amounts of different deuterated PC species (e.g., d3-PC, d6-PC, d9-PC), researchers can quantify the activity of each pathway. cornell.edunih.gov This has been instrumental in understanding how factors like diet, genetics, and physiological state (such as pregnancy and lactation) influence choline metabolism. mdpi.comcornell.edu For instance, studies using d9-choline have shown that genetic variations (single nucleotide polymorphisms or SNPs) in choline-metabolizing enzymes can significantly alter the partitioning of dietary choline between these two pathways, which may contribute to disease risk over the long term. mdpi.com

The use of this compound and similar deuterated tracers provides a dynamic view of metabolic flux that is not achievable with static measurements of metabolite concentrations alone. This powerful approach continues to yield critical insights into the biochemical basis of health and disease, helping to identify metabolic dysregulation and potential targets for therapeutic intervention. mdpi.com

| Property | Description | Research Application |

|---|---|---|

| Isotopic Label | Contains six stable, heavy isotopes of hydrogen (deuterium). | Allows the molecule to be traced and distinguished from natural choline using mass spectrometry. |

| Chemical Identity | Chemically and functionally identical to natural choline chloride. clearsynth.com | Ensures it follows the same metabolic pathways as its unlabeled counterpart. nih.gov |

| Metabolic Tracer | Used to track the fate of choline through various biochemical reactions in vivo. clearsynth.com | Quantifies metabolic flux and the relative activity of different choline-utilizing pathways (e.g., CDP-choline vs. PEMT). nih.govmdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

145.66 g/mol |

IUPAC Name |

2-hydroxyethyl-methyl-bis(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3; |

InChI Key |

SGMZJAMFUVOLNK-TXHXQZCNSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCO)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Origin of Product |

United States |

Methodological Frameworks and Analytical Techniques Employing Choline D6 Chloride

Controlled Synthesis and Isotopic Purity Assessment of Choline-D6 Chloride

The synthesis of this compound, a deuterated analog of choline (B1196258) chloride, is a controlled process designed to achieve high levels of isotopic enrichment. While specific synthesis routes can vary, a common strategy involves the quaternization of dimethylethanolamine with a deuterated methylating agent, such as methyl-D3 iodide (CD₃I), in a two-step process. This method introduces two methyl-D3 groups to the nitrogen atom, resulting in the Choline-D6 cation.

Assessing the isotopic purity of the final product is a critical quality control step. This is typically accomplished using mass spectrometry, which can distinguish between the deuterated compound and its unlabeled counterpart based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, providing precise mass measurements that can confirm the number of deuterium (B1214612) atoms incorporated and quantify the percentage of isotopic enrichment. An isotopic purity of 98 atom % D or higher is often required for rigorous quantitative applications.

| Parameter | Method/Specification | Purpose |

| Synthesis Strategy | Quaternization of dimethylethanolamine with deuterated methylating agents. | To introduce a specific number of deuterium atoms into the choline molecule. |

| Isotopic Purity Analysis | Mass Spectrometry (especially HRMS) | To confirm the degree of deuterium labeling and quantify isotopic enrichment. |

| Typical Purity Standard | ≥98 atom % D | To ensure accuracy and minimize interference in tracer and dilution studies. |

Advanced Analytical Quantification of this compound and its Deuterated Metabolites

The quantification of this compound and the metabolites derived from it is fundamental to its use in research. As a stable isotope-labeled internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. researchgate.net This allows for the correction of analyte loss during extraction, separation, and detection, thereby improving the accuracy and precision of the quantification of endogenous, unlabeled choline and its metabolites. researchgate.netnih.gov

When used as a metabolic tracer, Choline-D6 is administered to a biological system, and the subsequent appearance of the D6-label in various downstream metabolites is monitored over time. This approach provides valuable insights into the kinetics and pathways of choline metabolism. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the predominant analytical platform for the detection and quantification of this compound and its metabolites due to its high sensitivity, specificity, and ability to differentiate between isotopically labeled and unlabeled compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for profiling choline metabolites. nih.gov The method combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode because choline and its primary metabolites are small, polar molecules that are poorly retained on traditional reversed-phase columns. lcms.cz

In a typical LC-MS/MS workflow, this compound is used as an internal standard. researchgate.net The instrument is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the m/z of D6-choline) is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific detection method allows for accurate quantification even in complex biological matrices like plasma or tissue extracts. nih.govnih.gov

| Parameter | Typical Method | Rationale |

| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides better retention for small, polar analytes like choline and its metabolites. lcms.cz |

| Columns | Silica, Zwitterionic, or Amide-based HILIC columns | Offers various selectivities for optimizing the separation of choline compounds. lcms.cz |

| Mobile Phase | Acetonitrile/water gradient with additives like ammonium formate or acetate | Ensures good peak shape and ionization efficiency for MS detection. lcms.cz |

| Detection Mode | Tandem MS (SRM/MRM) | Provides high specificity and sensitivity for accurate quantification in complex matrices. nih.gov |

Electrospray ionization (ESI) is the most common ionization source used for the analysis of choline and its metabolites by LC-MS. nih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions (or adducts) from polar, non-volatile compounds in solution, making it ideal for choline, which exists as a quaternary ammonium cation. Analysis is typically performed in positive ion mode.

In the fields of metabolomics and lipidomics, ESI-MS/MS is employed for both targeted and untargeted analyses. For quantitative studies, isotope dilution mass spectrometry using this compound is the gold standard. researchgate.net The known concentration of the labeled standard allows for precise quantification of endogenous choline-containing metabolites, including various species of phosphatidylcholine (PC) and sphingomyelin (B164518) (SM). researchgate.net Precursor ion scanning for the characteristic choline headgroup fragment (m/z 184 for unlabeled, m/z 190 for D6-choline) can be used to identify all PC and SM species in a sample. nih.govresearchgate.net

While choline itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure it after chemical derivatization to form a volatile product. nih.gov A common procedure involves the enzymatic or chemical hydrolysis of choline-containing compounds to free choline, which is then esterified (e.g., to propionyl choline) and subsequently demethylated to create a volatile tertiary amine. nih.gov Deuterated internal standards like this compound are essential in these multi-step procedures to correct for variations in recovery during the extensive sample preparation. nih.gov

GC-MS is also a primary tool for the analysis of volatile metabolites that may arise from choline metabolism by gut microbiota, such as trimethylamine (B31210) (TMA). The use of a D6-labeled choline tracer can help elucidate the pathways leading to the formation of such volatile compounds.

| Step | Description | Purpose |

| 1. Hydrolysis | Enzymatic (e.g., phospholipase D) or acid hydrolysis of choline esters. nih.gov | To liberate free choline from phospholipids (B1166683) and other esters. |

| 2. Esterification | Conversion of choline to a less polar ester (e.g., propionyl ester). nih.gov | To modify the functional group for the next reaction. |

| 3. Demethylation | Reaction with a reagent like sodium benzenethiolate. nih.gov | To convert the non-volatile quaternary amine into a volatile tertiary amine derivative. |

| 4. Analysis | Separation and detection of the volatile derivative by GC-MS. nih.gov | To quantify the amount of choline in the original sample. |

High-Resolution Mass Spectrometry (HRMS), often coupled with instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm). This capability is invaluable for untargeted metabolomics studies aimed at discovering novel or unexpected metabolites of a Choline-D6 tracer.

In an untargeted workflow, researchers analyze the full scan mass spectra of samples from a tracer study. They can then use specialized software to search for mass signals that correspond to the incorporation of six deuterium atoms into potential metabolites. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these unknown peaks, providing crucial information for their structural elucidation and identification. This approach enables a more comprehensive understanding of the metabolic fate of choline. elsevierpure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, state, and chemical environment of molecules. In the context of this compound, its isotopic labeling makes it an invaluable tool for specific NMR applications, ranging from metabolic flux analysis to the characterization of complex solvent systems.

Deuterium and Carbon-13 NMR for Isotopic Enrichment and Flux Measurements

The use of stable isotopes like deuterium (²H) and carbon-13 (¹³C) in conjunction with NMR spectroscopy allows researchers to trace the metabolic fate of compounds and quantify the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. springernature.comnih.gov this compound, with its six deuterium atoms on the methyl groups, serves as an excellent tracer for these studies.

Deuterium NMR (²H NMR): Deuterium NMR spectroscopy can be used to study isotopically labeled mammalian cells. For instance, choline completely deuterated in the methyl groups has been successfully incorporated into mouse fibroblast LM cell lines and mitochondria from rats fed a diet enriched with deuterated choline chloride. nih.gov In these systems, ²H NMR signals can distinguish between free labeled choline and the ²H-labeled choline headgroups of phospholipids within membranes. nih.gov The latter exhibits a residual quadrupole coupling, providing insights into the dynamic structure of cellular membranes. nih.gov This method offers a powerful way to investigate membrane properties and choline metabolism directly within a biological context. nih.gov The evaluation of isotopic enrichment and structural integrity of deuterated compounds can be confirmed using a combination of high-resolution mass spectrometry and NMR. rsc.org

Carbon-13 NMR (¹³C NMR): While this compound is labeled with deuterium, the principles of using isotopic labels for flux analysis are well-established with ¹³C NMR. This technique is a predominant method for determining intracellular fluxes in biological systems. springernature.com In a typical ¹³C metabolic flux analysis (¹³C-MFA) experiment, cells or tissues are supplied with a ¹³C-labeled substrate. nih.gov As the substrate is metabolized, the ¹³C label is incorporated into various downstream metabolites. By analyzing the distribution of ¹³C in these metabolites using NMR or mass spectrometry, researchers can calculate the rates of metabolic reactions. nih.govnih.gov This approach has been used to study oxidative metabolism in isolated rabbit hearts by observing the ¹³C labeling of glutamate over time. nih.gov The combination of deuterium labeling in this compound with ¹³C-labeled precursors can provide complementary information in complex metabolic networks.

Hyperpolarized NMR Spectroscopy for Real-time Metabolic Conversion Dynamics

A significant limitation of conventional NMR is its relatively low sensitivity. Hyperpolarized NMR is a cutting-edge technique that dramatically enhances the NMR signal of molecules, enabling the real-time tracking of metabolic processes in living cells and in vivo. researchgate.netuniv-nantes.fr This method is based on a process called Dynamic Nuclear Polarization (DNP), which transfers polarization from electrons to nuclei, followed by rapid dissolution to create a highly polarized injectable agent. univ-nantes.frweizmann.ac.il

Hyperpolarized ¹³C-labeled compounds, such as pyruvate, have been extensively used to monitor metabolic conversion dynamics in real-time. weizmann.ac.ilnih.govmdpi.com Similarly, hyperpolarized choline has been explored as a molecular probe. Studies have shown the feasibility of using hyperpolarized [1,1,2,2-D4, 1-¹³C]choline chloride to perform MRI in rats, allowing for the visualization of its distribution in organs like the heart and kidneys over seconds. nih.gov

Deuteration of the choline molecule, as in this compound, can be advantageous in hyperpolarization experiments. It has been shown that deuterating the methyl groups of choline prolongs the ¹⁵N relaxation time, which is crucial for maintaining the hyperpolarized state long enough for injection and detection. scispace.com This allows the long-lived ¹⁵N spin state to be used for storing hyperpolarization, which can then be transferred to protons for detection, offering better sensitivity and resolution of metabolites like acetylcholine (B1216132). scispace.com This approach opens the door to monitoring the biodistribution and metabolism of choline with enhanced temporal resolution. scispace.com

Structural and Interaction Characterization in Choline Chloride-Based Systems (e.g., Deep Eutectic Solvents)

Choline chloride is a key component in the formation of Deep Eutectic Solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point lower than the individual components. osti.gov NMR spectroscopy is a primary tool for elucidating the molecular structure and interactions within these systems at a microscopic level. researchgate.net

Various NMR techniques are employed to characterize Choline Chloride-based DESs:

¹H and ¹³C NMR: These standard techniques are used to confirm the molecular structure of the DES components and observe changes in chemical shifts upon DES formation. researchgate.netnih.gov Changes in the chemical shifts of protons, particularly those on the hydroxyl and methyl groups of choline, indicate the formation of hydrogen bonds between the choline cation and the HBD. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of atoms. NOESY experiments on DESs have revealed the existence of a supramolecular structure and hydrogen bonding networks. researchgate.netglobalnmr.org For example, correlations between the choline protons and the HBD protons confirm their close interaction. osti.gov

Pulsed Field Gradient (PFG) NMR: This method is used to measure the self-diffusion coefficients of the individual components in the DES. rsc.org Studies have shown that the mobility of the choline cation and the HBD are influenced by the strength of their interaction and the molecular structure of the HBD. rsc.org The temperature dependence of these diffusion coefficients can provide insights into the energetics of the system. rsc.org

The table below summarizes representative ¹H NMR chemical shift data for choline chloride in different environments, illustrating the effect of interactions on the local chemical environment of the protons.

| Proton | Chemical Shift (ppm) in DMSO-d₆ researchgate.net | Chemical Shift (ppm) in ChCl:Citric Acid DES nih.gov | Description |

| H₁ (-OH) | ~5.2 | Deshielded | Hydroxyl proton, highly sensitive to hydrogen bonding. |

| H₂ (-CH₂-OH) | ~3.8 | Shifted | Methylene protons adjacent to the hydroxyl group. |

| H₃ (-N-CH₂-) | ~3.4 | Shifted | Methylene protons adjacent to the nitrogen atom. |

| H₄ (-N(CH₃)₃) | ~3.1 | Deshielded | Methyl protons, sensitive to interactions with the chloride anion. |

Experimental Model Systems for this compound Tracer Studies

To investigate the metabolism and function of choline, researchers utilize various experimental models, from simple cell cultures to more complex tissue and organ systems. This compound is an ideal tracer in these models due to the ability to distinguish it and its metabolites from their endogenous, non-labeled counterparts.

In Vitro Cellular Systems and Organelle Studies

In vitro models, including cultured cell lines and isolated organelles, provide a controlled environment to study specific cellular processes involving choline.

Cellular Systems: The incorporation of deuterated choline into mammalian cell lines has been demonstrated as a viable method for studying membrane dynamics using deuterium NMR. nih.gov For example, chemically transformed mouse fibroblast LM cells grown in suspension culture can incorporate choline completely deuterated in the methyl groups into their phospholipids. nih.gov This allows for the direct observation of the choline headgroups within the cell membrane. nih.gov Furthermore, various cell lines such as HT-29 (human colon adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), and MRC-5 (human fetal lung fibroblast) have been used to assess the cytotoxicity of choline chloride-based DESs, indicating that the cellular response is dependent on the cell type and the specific composition of the DES. nih.gov

Organelle Studies: Isotopically labeled choline can also be used to probe metabolic processes within specific organelles. Mitochondria isolated from rats fed a diet containing deuterated choline chloride have been analyzed by ²H NMR, enabling the study of mitochondrial membrane composition and dynamics. nih.gov This approach allows for a focused investigation of the role of choline in organelle-specific functions. Protocols have also been developed for the organelle-selective fluorescent labeling of choline-containing phospholipids, which allows for real-time imaging of their trafficking between organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria in living cells. nih.gov

Ex Vivo Tissue and Organ Explant Models for Metabolic Function Assessment

Ex vivo models, which involve the use of tissues or organs maintained outside the body in a viable state, bridge the gap between in vitro and in vivo research. These models preserve the tissue architecture and some of the physiological interactions found in a whole organism.

Tissue and Organ Models: Isolated, perfused organs are a valuable ex vivo model. For example, isolated rabbit hearts have been perfused with ¹³C-labeled substrates to study cardiac metabolism under controlled conditions using NMR. nih.gov This type of model could readily be adapted for use with this compound to trace its uptake, metabolism, and incorporation into phospholipids within the heart tissue.

Another application of ex vivo models is in studying the interaction between host and microbial metabolism. Ex vivo microcosm systems using healthy human stool samples have been employed to investigate the conversion of choline to trimethylamine (TMA) by gut bacteria. nih.govnih.gov Such studies are crucial for understanding how the gut microbiome affects the bioavailability of choline and the production of metabolites like TMA N-oxide (TMAO), which has implications for cardiovascular health. nih.govnih.gov These models allow researchers to test how different factors, such as the addition of prebiotics, can modulate choline metabolism by the gut microbiota. nih.gov

The table below provides examples of experimental models where this compound can be or has been applied as a tracer.

| Model System | Specific Example | Key Application of this compound | Research Focus |

| In Vitro | Mouse fibroblast LM cell line nih.gov | Incorporation into phospholipids | Membrane dynamics and structure |

| Isolated rat liver mitochondria nih.gov | Tracing into mitochondrial membranes | Organelle-specific metabolism and membrane composition | |

| HT-29, Caco-2, MCF-7 cell lines nih.gov | (As Choline Chloride) Cytotoxicity assessment | Biocompatibility of choline-based materials | |

| Ex Vivo | Isolated perfused rabbit heart nih.gov | Tracer for cardiac metabolism | Myocardial energy metabolism and phospholipid synthesis |

| Human fecal slurry microcosms nih.govnih.gov | Substrate for microbial metabolism | Gut microbiota-mediated conversion to TMA/TMAO |

In Vivo Preclinical Animal Models for Whole-Body Metabolism and Tissue-Specific Flux

In vivo preclinical animal models are instrumental in elucidating the complex dynamics of choline metabolism throughout the body and within specific tissues. The use of stable isotope-labeled compounds like this compound allows researchers to track the absorption, distribution, metabolism, and excretion of choline with high precision.

Methodologically, these studies often involve the administration of the deuterated tracer to animal models, most commonly rodents, via various routes such as oral gavage, intravenous infusion, or incorporation into the diet. The choice of administration route depends on the specific research question, for instance, investigating dietary choline absorption versus its systemic circulation and tissue uptake.

Following the administration of the deuterated choline tracer, biological samples are collected at various time points. These samples typically include blood, urine, and specific tissues of interest such as the liver, brain, and kidneys. The analysis of these samples for the presence and concentration of the deuterated tracer and its metabolites is primarily accomplished using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). These techniques allow for the separation of different choline-containing compounds and the quantification of their isotopic enrichment.

One powerful application of deuterated choline in preclinical models is deuterium metabolic imaging (DMI). This non-invasive technique allows for the visualization and quantification of the uptake and metabolism of the deuterated tracer in real-time within living animals. For example, in studies of brain tumors in rat models, DMI has been used to create metabolic maps that show high uptake and metabolism of deuterated choline in tumor tissue compared to healthy brain tissue. By acquiring data at different times relative to the infusion of the tracer, researchers can distinguish between choline uptake and its subsequent metabolism into compounds like phosphocholine (B91661) and glycerophosphocholine.

The data obtained from these preclinical studies provide critical insights into whole-body choline homeostasis and the specific metabolic pathways active in different tissues. For instance, by measuring the isotopic enrichment of choline and its metabolites in various organs, researchers can determine the rate of choline uptake, its conversion to betaine (B1666868) for one-carbon metabolism, and its incorporation into phospholipids like phosphatidylcholine, a key component of cell membranes.

| Animal Model | Tracer | Key Findings | Analytical Technique |

|---|---|---|---|

| Rat | Deuterated Choline | Demonstrated the feasibility of using DMI to map choline uptake and metabolism in glioblastoma, showing high tumor-to-brain contrast. | Deuterium Metabolic Imaging (DMI) |

| Rat | Deuterated Choline | Showed that oral administration of deuterated choline can be used for metabolic imaging of brain tumors. | Deuterium Metabolic Imaging (DMI) |

| Mouse | Deuterated Choline | Simultaneously imaged the uptake of deuterated glucose and choline in tumors, providing a more comprehensive metabolic profile. | Deuterium Metabolic Imaging (DMI) |

Isotopic Tracing Methodologies in Human Metabolic Research

In human metabolic research, isotopic tracing with deuterated choline compounds provides a safe and effective means to study choline dynamics and requirements in various physiological and pathological states. The methodologies are designed to be minimally invasive while yielding valuable data on choline pool size, flux, and metabolic partitioning.

A common approach in human studies is the administration of a known amount of the deuterated choline tracer, followed by the collection of blood and urine samples over a defined period. The analysis of these samples allows for the determination of the isotopic enrichment of choline and its metabolites. The principle of isotope dilution is central to these studies. By measuring the dilution of the administered deuterated tracer by the body's unlabeled choline, researchers can estimate the total size of the metabolically active choline pool.

The isotopic enrichment ratio (IER) is a key metric calculated in these studies. The IER is defined as the concentration of a deuterated metabolite divided by the sum of the deuterated and non-deuterated forms of that metabolite. This ratio provides insight into the metabolically available precursor pool and the rate of its conversion into various metabolites. For example, by measuring the IER of choline, betaine, and phosphatidylcholine in plasma, researchers can assess how dietary choline intake affects the flux through different metabolic pathways.

These methodologies have been applied to investigate a range of research questions in human nutrition and metabolism. For instance, studies have used deuterated choline to explore how pregnancy alters choline dynamics, demonstrating an increased demand for choline for phosphatidylcholine synthesis. Other research has focused on the influence of genetic variations, such as polymorphisms in the MTHFR gene, on an individual's choline metabolism and requirements.

The analytical techniques employed in human studies are similar to those used in preclinical research, with LC-MS/MS being the gold standard for the precise quantification of deuterated and non-deuterated choline metabolites in biological fluids. These highly sensitive methods can detect even low levels of isotopic enrichment, allowing for the use of safe, low doses of the tracer.

| Methodological Aspect | Description | Primary Outcome Measures |

|---|---|---|

| Isotope Dilution | Administration of a known quantity of deuterated choline to measure its dilution by the endogenous unlabeled choline pool. | Estimation of total body choline pool size. |

| Isotopic Enrichment Ratio (IER) | Calculation of the ratio of labeled to total (labeled + unlabeled) metabolite concentrations in plasma or urine. | Assessment of the metabolically available precursor pool and metabolic flux. |

| Metabolite Tracing | Tracking the appearance of the deuterium label in various downstream metabolites of choline over time. | Elucidation of the activity of specific metabolic pathways, such as the conversion of choline to betaine or its incorporation into phosphatidylcholine. |

Insights into Choline Metabolism and Flux Derived from Choline D6 Chloride Tracing

Elucidation of Phospholipid Biosynthesis Pathways

Phosphatidylcholine (PC) is a major component of cellular membranes and is synthesized through two primary pathways in mammals: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. cornell.edupathbank.org Isotopic tracing with deuterated choline (B1196258) allows for the differentiation and quantification of the flux through each of these pathways.

Dynamic Analysis of the Cytidine Diphosphate (CDP)-Choline Pathway

The CDP-choline pathway, also known as the Kennedy pathway, utilizes free choline for PC synthesis. pathbank.orgaocs.org When cells or organisms are supplied with deuterated choline (e.g., d9-choline), the intact labeled choline molecule is incorporated into PC. nih.gov This results in the formation of d9-PC, which can be detected and quantified using mass spectrometry. soton.ac.ukresearchgate.net The rate of d9-PC formation is a direct measure of the flux through the CDP-choline pathway. nih.govsoton.ac.uk

Studies have shown that this pathway is the primary route for PC synthesis in most nucleated mammalian cells. aocs.org The rate-limiting enzyme in this pathway is CTP:phosphocholine (B91661) cytidylyltransferase (CT). aocs.org Research using d9-choline has demonstrated that the CDP-choline pathway synthesizes PC species that are typically enriched in monounsaturated and di-unsaturated fatty acids, such as those containing oleic and linoleic acids. researchgate.netsemanticscholar.org For instance, in studies of preterm infants, the direct incorporation of methyl-d9-choline (B1676444) showed that an active CDP-choline pathway drove the postnatal increase in plasma PC. semanticscholar.org Similarly, in healthy volunteers, methyl-d9-choline was initially incorporated into sn-1 palmitoyl (B13399708) species via the CDP-choline pathway. soton.ac.uk

It is assumed in many studies that all detected d9-PC is derived from the CDP-choline pathway, as the generation of d9-PC through the PEMT pathway is considered negligible due to the low enrichment of d6-PC. cornell.edunih.gov

Contribution of the Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway to Phosphatidylcholine Synthesis

The PEMT pathway provides an alternative route for PC synthesis, primarily in the liver, and is the sole pathway for endogenous de novo choline synthesis. aocs.orgsemanticscholar.org This pathway involves the sequential methylation of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl donor. nih.govresearchgate.net

When d9-choline is administered, it can be oxidized in the liver to d9-betaine. semanticscholar.orgmdpi.com One of the three deuterated methyl groups from d9-betaine can then be transferred to homocysteine to form d3-methionine, which is subsequently converted to d3-SAM. mdpi.comnih.gov This d3-SAM serves as a methyl donor for the PEMT pathway, leading to the synthesis of d3-labeled PC (d3-PC) and, to a lesser extent, d6-labeled PC (d6-PC). nih.govsemanticscholar.orgmdpi.com Therefore, the appearance of d3-PC and d6-PC is a clear indicator of PEMT pathway activity. researchgate.netmdpi.com

Research has highlighted the distinct role of the PEMT pathway in synthesizing PC species enriched with polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and arachidonic acid (ARA). soton.ac.uksemanticscholar.org For example, studies in healthy controls showed an initial synthesis of PUFA-containing PC species like PC18:0_22:6 and PC16:0_22:6 by the PEMT pathway. soton.ac.uk This pathway is estimated to account for about 30% of total liver PC synthesis in adults. semanticscholar.org

The following table summarizes the key labeled metabolites used to trace each pathway:

| Pathway | Labeled Precursor | Key Labeled Products | Implication |

| CDP-Choline | d9-Choline | d9-Phosphatidylcholine (d9-PC) | Measures direct incorporation of intact choline. |

| PEMT | d9-Choline -> d3-SAM | d3-Phosphatidylcholine (d3-PC), d6-Phosphatidylcholine (d6-PC) | Measures de novo synthesis of the choline headgroup via methylation. |

Mechanistic Interplay and Regulation between CDP-Choline and PEMT Pathways

The CDP-choline and PEMT pathways are not independent but are reciprocally regulated. aocs.org Isotopic tracing studies using deuterated choline have been instrumental in uncovering this interplay. When the choline supply is limited, the PEMT pathway activity is often upregulated to maintain the necessary PC levels. aocs.org

Conversely, studies have shown conditions where the pathways are differentially affected. For instance, in patients with acute respiratory distress syndrome (ARDS), analysis using d9-choline revealed an increased flux through the CDP-choline pathway (higher d9-PC enrichment) but a significantly reduced flux through the PEMT pathway (lower d3-PC and d6-PC enrichments) compared to healthy controls. soton.ac.uk This suggests a metabolic shift favoring the use of pre-existing choline over de novo synthesis during critical illness. soton.ac.uk

In another study involving free fatty acid treatment of hepatocytes, d9-choline tracing indicated that the PEMT pathway was suppressed while the CDP-choline pathway remained largely unaffected. mdpi.com The enrichment of d3-PC decreased significantly, while d9-PC did not, pointing to a specific inhibition of PEMT activity. mdpi.com Pregnancy represents another state of altered choline dynamics, where studies have shown an enhanced use of choline for PC production via both the CDP-choline and PEMT pathways, highlighting a substantial demand for choline. researchgate.net

These findings demonstrate that the two pathways can be independently regulated to meet the cell's specific needs for different types of PC molecules under various physiological and pathological conditions.

Choline Oxidation and One-Carbon Metabolism Flux

Beyond phospholipid synthesis, choline is a critical participant in one-carbon metabolism. The oxidation of choline in the mitochondria of liver and kidney cells initiates a cascade of reactions that are vital for methyl group donation.

Isotopic Tracing of Betaine (B1666868) Synthesis and its Methyl Donor Function

The first step in choline oxidation is its conversion to betaine aldehyde, which is then rapidly oxidized to betaine. mdpi.comnih.gov Using d9-choline as a tracer, the synthesis of d9-betaine can be directly monitored. semanticscholar.orgcornell.edu Betaine is a crucial methyl donor, participating in the transmethylation cycle by donating one of its methyl groups to homocysteine to regenerate methionine. orffa.com

When d9-betaine donates a methyl group (containing three deuterium (B1214612) atoms), it forms d6-dimethylglycine (d6-DMG) and leads to the synthesis of d3-methionine. cornell.edunih.gov This d3-methionine can then be used for the synthesis of d3-SAM, which, as mentioned earlier, is the methyl donor for the PEMT pathway, or for other methylation reactions. semanticscholar.orgmdpi.com The detection of d6-DMG and d3-labeled metabolites (like d3-PC) provides direct evidence of choline's role as a methyl source via betaine. nih.govresearchgate.net Studies have successfully used this tracing method to confirm that choline serves as a source of methyl groups for the de novo biosynthesis of the choline moiety itself through the PEMT pathway. researchgate.net

Formation and Fate of Dimethylglycine and Trimethylamine (B31210) N-Oxide (TMAO)

The demethylation of betaine to form methionine yields dimethylglycine (DMG). cornell.edu As traced with d9-choline, the formation of d6-DMG is an indicator of the flux through the betaine-homocysteine methyltransferase reaction. mdpi.comcornell.edu Subsequent demethylation steps would lead to sarcosine (B1681465) and finally glycine.

Another important fate of choline involves gut microbial metabolism. Dietary choline can be metabolized by gut bacteria into trimethylamine (TMA). cornell.edumdpi.com This TMA is absorbed into the bloodstream, transported to the liver, and oxidized by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO). mdpi.combiorxiv.org Using d9-choline allows researchers to trace this process by measuring the appearance of d9-TMA and d9-TMAO in plasma. cornell.eduresearchgate.net This has been a valuable tool for studying the impact of diet and gut microbiota on the production of TMAO, a metabolite linked to various health conditions. mdpi.combiorxiv.org

The following table outlines the key labeled metabolites in choline oxidation pathways:

| Pathway/Process | Labeled Precursor | Key Labeled Products | Metabolic Implication |

| Betaine Synthesis | d9-Choline | d9-Betaine | Measures choline oxidation rate. |

| Methyl Donation | d9-Betaine | d6-Dimethylglycine (d6-DMG), d3-Methionine | Quantifies choline's contribution to one-carbon pool. |

| Gut Microbial Metabolism | d9-Choline | d9-Trimethylamine (d9-TMA), d9-Trimethylamine N-Oxide (d9-TMAO) | Traces choline conversion by gut microbiota and subsequent liver oxidation. |

Neurochemical Pathway Investigations with Deuterated Choline

The use of deuterated choline, such as Choline-D6 chloride, has been instrumental in elucidating the complex dynamics of neurochemical pathways. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of choline within neuronal systems without altering its fundamental biochemical properties. This stable isotope labeling approach, coupled with sensitive analytical techniques like mass spectrometry, allows for precise quantification of choline's incorporation into various downstream metabolites, providing unparalleled insights into the kinetics of neurotransmitter synthesis and transporter function. ontosight.ai

Kinetics of Acetylcholine (B1216132) Synthesis and Turnover in Neuronal Systems

This compound serves as a powerful tracer for investigating the synthesis and turnover of acetylcholine (ACh), a critical neurotransmitter for cognitive functions such as learning and memory, as well as for muscle contraction. guidetopharmacology.orgwikipedia.org In cholinergic neurons, choline is taken up from the extracellular space and acetylated by the enzyme choline acetyltransferase (ChAT) to form ACh. wikipedia.orgderangedphysiology.comnih.gov The rate of this synthesis is tightly coupled to neuronal activity and the availability of choline, which is primarily supplied through reuptake by the high-affinity choline transporter (CHT) following the breakdown of ACh in the synaptic cleft by acetylcholinesterase. derangedphysiology.comnih.govcaldic.com

By introducing this compound into a system, researchers can monitor the appearance of deuterated acetylcholine (ACh-D6). This allows for the direct measurement of the rate of new ACh synthesis. Studies using this methodology have provided detailed information on the kinetics of this process, revealing how different factors, such as neuronal stimulation or the presence of certain drugs, can modulate the rate of ACh production and release. For instance, research in a murine model of Fragile X syndrome utilized deuterated choline to study ACh metabolism, finding significant age-related changes in the synthesis of deuterated ACh in both knockout and wild-type mice. conicet.gov.ar This approach enables the differentiation between newly synthesized ACh and pre-existing pools, offering a dynamic view of neurotransmitter turnover. guidetopharmacology.orgderangedphysiology.com

The ability to trace the flow of the deuterated label from choline to acetylcholine provides a quantitative measure of cholinergic activity. This has been crucial in understanding the cholinergic system's role in normal brain function and in various neurological and psychiatric disorders where cholinergic signaling is dysregulated. wikipedia.orgfrontiersin.org

Characterization of Choline Transporter Activity in Brain and Peripheral Tissues

The transport of choline across cell membranes is a critical and often rate-limiting step in acetylcholine synthesis and is mediated by specific transporter proteins. derangedphysiology.comcaldic.com this compound has proven to be an invaluable tool for characterizing the activity of these transporters, particularly the high-affinity choline transporter (CHT, encoded by the SLC5A7 gene), which is predominantly expressed in cholinergic neurons. frontiersin.orguniprot.orgwikipedia.org

Researchers use this compound in uptake assays with cultured cells, tissue preparations, or in vivo models to measure the rate of choline transport. frontiersin.org By quantifying the intracellular accumulation of deuterated choline over time, the kinetics of transporter-mediated uptake can be determined. This includes key parameters such as the Michaelis constant (Km), which reflects the transporter's affinity for choline, and the maximum transport velocity (Vmax). For example, a study using deuterated choline chloride-(trimethyl-d9) in HEK293 cells expressing the CHT determined a Km of 7.0 μM, consistent with previous reports. frontiersin.org

This technique has been essential for:

Identifying and characterizing different choline transporter subtypes: The central nervous system utilizes several choline transporters, including the high-affinity CHT1 (SLC5A7) and the lower-affinity choline transporter-like proteins (CTL1-5; SLC44A1-5). nih.govmdpi.com Deuterated choline tracing helps to distinguish their respective contributions to choline uptake in different brain regions and cell types. nih.govmdpi.com

Investigating the regulation of transporter activity: Choline transporter function is dynamically regulated by factors such as neuronal activity and the availability of extracellular choline. uniprot.org Studies using this compound have helped to unravel the molecular mechanisms underlying this regulation.

Screening for compounds that modulate transporter function: The identification of small molecules that can enhance or inhibit choline transport is of significant interest for therapeutic development. frontiersin.org Deuterated choline-based assays provide a robust platform for high-throughput screening of such compounds. frontiersin.orgnih.gov

The insights gained from these studies are crucial for understanding the physiological roles of choline transporters and their involvement in pathological conditions.

Lipid Remodeling and Choline-Containing Lipid Dynamics

Choline is a fundamental component of major membrane phospholipids (B1166683), including phosphatidylcholine (PC) and sphingomyelin (B164518) (SM). skinident.worldmdpi.com this compound tracing has become an indispensable technique for studying the dynamic processes of lipid biosynthesis, turnover, and remodeling. By following the incorporation of the deuterated label into these lipid species, researchers can gain a detailed understanding of the metabolic pathways involved and how they are regulated in various physiological and pathological states. ontosight.aiatsjournals.org

Biosynthesis and Turnover of Phosphatidylcholine and Sphingomyelin Species

The primary pathway for PC synthesis in most mammalian cells is the Kennedy pathway, which involves the phosphorylation of choline, its conversion to CDP-choline, and finally, the transfer of phosphocholine to diacylglycerol. nih.govfrontiersin.org this compound allows for the direct tracing of this pathway. When cells or organisms are supplied with deuterated choline, the label is incorporated into the PC molecule, creating deuterated PC (PC-D6). The rate of appearance of PC-D6 provides a direct measure of de novo PC synthesis. atsjournals.org

This approach has been used to:

Quantify PC synthesis rates in different tissues: Studies have used deuterated choline to measure PC synthesis in various organs, such as the liver, lung, and brain, providing insights into tissue-specific metabolic rates. atsjournals.orgmdpi.com For instance, a study in human volunteers used deuterated choline infusion to quantify the synthesis of different PC species in pulmonary surfactant, finding that the fractional label was initially lower for dipalmitoyl-phosphatidylcholine (PC16:0/16:0) compared to palmitoyloleoyl-PC. atsjournals.org

Explore the relationship between PC and sphingomyelin synthesis: Phosphatidylcholine serves as the donor of the phosphocholine headgroup for the synthesis of sphingomyelin from ceramide. skinident.worldfrontiersin.org By monitoring the transfer of the deuterated label from PC to sphingomyelin, researchers can study the kinetics of this important metabolic conversion. mdpi.comnih.gov

The ability to track the turnover of these key membrane lipids is crucial for understanding processes like cell growth, membrane repair, and signal transduction.

Lysophospholipid Metabolism and Fatty Acyl Chain Remodeling

Newly synthesized phosphatidylcholine molecules often undergo a process of deacylation and reacylation known as the Lands cycle, which remodels their fatty acyl chain composition. nih.govuu.nl This process involves the removal of a fatty acid from PC by a phospholipase A2 (PLA2), generating a lysophosphatidylcholine (B164491) (LPC) molecule. nih.gove-century.us The LPC can then be reacylated with a different fatty acid by a lysophosphatidylcholine acyltransferase (LPCAT) to form a new PC species. e-century.us

This compound tracing provides a way to follow these remodeling events. The deuterated choline headgroup remains intact throughout the deacylation-reacylation cycle. Therefore, by analyzing the fatty acid composition of the deuterated PC and LPC pools over time, researchers can deduce the rates and specificities of the remodeling process. uu.nl For example, studies have shown that after administration of deuterated 1-palmitoyl-2-oleoyl-PC (D9-POPC), it appears in plasma after being remodeled, predominantly as D9-1-palmitoyl-2-linoleyl-PC (D9-PLPC). nih.gov This indicates cleavage to 1-palmitoyl-lyso-D9-PC and subsequent re-acylation. nih.gov

This technique has been particularly valuable for:

Understanding the generation of specific phospholipid molecular species: The fatty acid composition of phospholipids is critical for membrane properties and cellular functions. Tracing studies help to reveal how specific, functionally important PC species, such as those containing polyunsaturated fatty acids like arachidonic acid or docosahexaenoic acid, are generated. researchgate.net

Investigating the role of LPCAT enzymes: There are several LPCAT isoforms with different substrate specificities. e-century.us Deuterated choline tracing can be used in conjunction with genetic or pharmacological manipulation of these enzymes to determine their specific roles in phospholipid remodeling.

Exploring the link between lipid remodeling and disease: Dysregulation of phospholipid remodeling has been implicated in various diseases, including cancer and metabolic disorders. e-century.us this compound tracing provides a tool to investigate these alterations in disease models.

Comparative Metabolic Profiling in Diverse Biological Contexts

This compound is a versatile tool for comparative metabolic profiling, allowing researchers to investigate how choline metabolism is altered in different biological contexts, such as in various cell types, tissues, or disease states. By administering the deuterated tracer and analyzing the distribution of the label among various choline-containing metabolites using mass spectrometry, a snapshot of the metabolic phenotype can be obtained. mdpi.com

This approach has been applied in a number of research areas:

Cancer Biology: Cancer cells often exhibit altered choline metabolism, characterized by increased levels of phosphocholine and total choline-containing compounds. nih.govmdpi.com Studies using deuterated choline have helped to confirm that this is due to increased uptake and phosphorylation of choline. plos.orgmdpi.com For example, comparing the metabolic profiles of different breast cancer cell lines revealed distinct patterns in choline compound levels. mdpi.com

Neurodegenerative Diseases: Given the importance of acetylcholine and membrane phospholipids in neuronal function, alterations in choline metabolism are implicated in diseases like Alzheimer's. Tracing studies can help to identify specific metabolic bottlenecks or dysregulated pathways in these conditions.

Metabolic Disorders: Choline metabolism is closely linked to lipid and one-carbon metabolism, both of which are often dysregulated in conditions like non-alcoholic fatty liver disease (NAFLD) and diabetes. Comparative profiling with this compound can reveal how choline fluxes are redirected in these states. For instance, a study comparing different deuterated choline supplements in healthy adults showed that 1-palmitoyl-2-oleoyl-D9-PC (D9-POPC) led to a higher area under the curve for D9-PC and lower levels of D9-trimethylamine-N-oxide (TMAO) compared to water-soluble forms. nih.govspringermedizin.de

Developmental Biology: The demand for choline is particularly high during periods of rapid growth and development. Tracing studies in neonatal models have provided insights into the organ-specific kinetics of choline metabolism, highlighting the importance of different pathways in the liver, brain, and lung during early life. mdpi.com

The data below illustrates a comparative metabolic profile of deuterated choline metabolites in different organs of a neonatal rat model at various time points after administration of D9-choline chloride.

Table 1: Organ-Specific Kinetics of D9-Choline and its Metabolites

Data adapted from a study in 14-day-old rats after intraperitoneal injection of 50 mg/kg D9-choline chloride. Values represent the total pool of the compound in the respective organ or total plasma volume and are expressed as a percentage of the applied D9-choline dose. Data are presented as mean ± SE. mdpi.com

This type of comparative data, made possible by tracers like this compound, is invaluable for understanding the systemic and tissue-specific regulation of choline metabolism and for identifying metabolic reprogramming in diverse biological and pathological contexts.

Choline Metabolome Dynamics in Normal Physiological States

In normal physiological states, choline metabolism is a highly regulated process essential for maintaining cellular structure, neurotransmission, and one-carbon metabolism. oregonstate.edunih.govmdpi.com Isotope tracing studies have provided significant insights into how these dynamics are managed, particularly during periods of high metabolic demand like pregnancy and lactation.

When deuterium-labeled choline is consumed, it is absorbed and enters circulation, where it can be taken up by tissues and directed into several metabolic pathways. cornell.edu The intact d9-choline molecule can be used to synthesize phosphatidylcholine (PC) via the CDP-choline pathway, resulting in d9-PC. nih.gov Alternatively, d9-choline can be oxidized in the liver and kidney to form d9-betaine. cornell.edu This d9-betaine then serves as a methyl donor, successively losing labeled methyl groups. The first demethylation step produces d6-dimethylglycine (d6-DMG), donating a d3-methyl group for the remethylation of homocysteine to methionine. cornell.eduspringermedizin.de This newly synthesized d3-methionine can then be used by the PEMT pathway to create d3-PC. nih.govresearchgate.net Therefore, the ratio of labeled metabolites, such as d3-PC to d9-PC, offers a quantitative measure of the relative activity of the PEMT versus the CDP-choline pathway. nih.govnih.gov

Studies in pregnant and lactating women have demonstrated how the body adapts to meet increased choline demands. For instance, evidence of choline oxidation to betaine was observed through the detection of plasma enrichment of d9-betaine and d6-dimethylglycine. cornell.edu One study comparing these two physiological states noted significant differences in the plasma enrichment of certain metabolites, highlighting the unique metabolic stresses of pregnancy and lactation. cornell.edu

| Metabolite | Enrichment during Pregnancy (%) | Enrichment during Lactation (%) | Significance (P-value) |

|---|---|---|---|

| d9-trimethylamine | 2.78 | 4.01 | 0.21 |

| d9-trimethylamine N-oxide (TMAO) | 13.2 | 4.87 | < 0.05 |

| d9-betaine | 9.83 | 12.1 | < 0.05 |

| d6-dimethylglycine | 33.3 | 27.2 | 0.46 |

These findings illustrate the dynamic nature of the choline metabolome, which adapts to different physiological needs. The ability to trace the flow of deuterium from d9-choline to d6-DMG and other metabolites provides a powerful tool for understanding the regulation of one-carbon metabolism and phospholipid synthesis in healthy individuals. cornell.edu

Altered Choline Metabolism in Preclinical Models of Metabolic Perturbations

Preclinical models are crucial for understanding how choline metabolism is altered in disease states or following specific metabolic challenges. Using deuterium-labeled tracers in these models has revealed significant changes in metabolic flux and pathway utilization.

A notable example comes from studies on the Ts65Dn mouse, a model for Down syndrome. Research has shown that maternal choline supplementation leads to lasting changes in the choline metabolism of the adult offspring. nih.gov When adult Ts65Dn mice from choline-supplemented mothers were administered d9-choline, they exhibited significantly greater activity of the hepatic PEMT pathway. This was evidenced by higher enrichment of PEMT-derived d3 and d6 metabolites in the liver, plasma, and brain compared to offspring from unsupplemented dams. nih.gov This suggests a programmed upregulation of de novo choline synthesis, which may contribute to the cognitive benefits observed with maternal choline supplementation. nih.gov

In other preclinical models, metabolic perturbations were induced chemically to study their impact on choline metabolism during critical developmental periods. In vitro studies on neurulating mouse embryos showed that inhibitors of choline metabolism, such as 2-dimethylaminoethanol (DMAE), disrupted the synthesis of phosphocholine and phosphatidylcholine. nih.gov These perturbations in choline metabolic pathways were directly linked to the development of neural tube defects, highlighting the critical importance of maintaining normal choline flux during embryogenesis. nih.gov

Genetic variations in humans can also be considered a form of metabolic perturbation. Studies in young women with common single nucleotide polymorphisms (SNPs) in genes for choline-metabolizing enzymes (like PEMT and CHDH) revealed altered metabolic flux. mdpi.com Using d9-choline tracing, researchers found that these genetic variants influenced the partitioning of dietary choline between the PEMT and CDP-choline pathways. For example, a variant in the CHDH gene (rs12676) was associated with a tendency to partition more dietary choline towards PEMT-derived PC, as indicated by a greater PC-d3+6/PC-d9 enrichment ratio. mdpi.com Conversely, a variant in the PEMT gene (rs4646343) was linked to lower PC-d3+6/PC-d9 enrichment ratios. mdpi.com

| Genetic Variant | Effect on PC-d3+6/PC-d9 Ratio | Interpretation |

|---|---|---|

| CHDH rs12676 | Increased ratio | Tendency to partition more choline towards the PEMT pathway. mdpi.com |

| PEMT rs4646343 | Decreased ratio | Partitioning of dietary choline is shifted away from the PEMT pathway. mdpi.com |

| PEMT rs7946 | Decreased ratio | Partitioning of dietary choline is shifted away from the PEMT pathway. mdpi.com |

These preclinical and genetic studies demonstrate that various perturbations can significantly alter choline metabolism. The insights derived from this compound and other deuterated choline tracer studies are invaluable for understanding the molecular basis of diseases linked to dysfunctional choline metabolism and for identifying potential targets for intervention.

Advanced Applications and Future Directions in Choline D6 Chloride Research

Integration of Stable Isotope Tracing with Systems Biology and Multi-Omics Data (Lipidomics, Metabolomics)

The integration of stable isotope tracing with Choline-D6 chloride into systems biology and multi-omics platforms represents a significant leap forward in understanding the intricate network of metabolic pathways. This approach allows for a dynamic view of how choline (B1196258) is processed and utilized within a biological system, providing a more comprehensive picture than static measurements alone. biorxiv.orgbiorxiv.orgmdpi.com By combining data from lipidomics, metabolomics, and other omics fields, researchers can construct detailed models of metabolic flux and identify key regulatory points. mdpi.comresearchgate.netmdpi.com

For instance, studies have utilized deuterated choline to trace the flux of choline into various phospholipid species, providing insights into the dynamics of membrane biosynthesis and remodeling. biorxiv.orgbiorxiv.orgnih.gov This is particularly relevant in cancer research, where aberrant choline metabolism is a well-established hallmark. researchgate.net By tracing the incorporation of the labeled choline, researchers can quantify the rates of specific enzymatic reactions and pathways, such as the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. nih.gov

The power of this integrated approach lies in its ability to connect changes in gene expression (transcriptomics) and protein levels (proteomics) with functional metabolic outputs. mdpi.comcmbio.io For example, an upregulation of choline kinase alpha (CHKα) observed in a tumor can be directly linked to an increased flux of choline into phosphocholine (B91661), as measured by this compound tracing. researchgate.netmdpi.com This multi-layered data allows for a more robust understanding of disease mechanisms and the identification of potential therapeutic targets. mdpi.com

Table 1: Examples of Multi-Omics Integration with Deuterated Choline Tracing

| Omics Field | Information Gained | Example Application |

| Lipidomics | Quantifies the synthesis and turnover rates of specific phospholipid species. researchgate.netnih.gov | Determining the impact of a genetic mutation on phosphatidylcholine synthesis in hepatocellular carcinoma. biorxiv.orgbiorxiv.org |

| Metabolomics | Measures the flux of choline through various metabolic pathways. researchgate.netcreative-proteomics.com | Assessing changes in choline metabolism in response to drug treatment. |

| Transcriptomics | Correlates gene expression levels with metabolic pathway activity. | Linking the expression of choline transporters and kinases to choline uptake and phosphorylation rates. researchgate.net |

| Proteomics | Connects protein abundance with metabolic function. mdpi.com | Validating the role of specific enzymes in altered choline metabolism in cancer cells. |

This systems-level view is crucial for understanding the complexity of biological processes and how they are perturbed in disease states. dfg.de

Methodological Enhancements in Tracer Delivery and In Vivo Isotopic Resolution

Recent advancements in tracer delivery and analytical techniques have significantly improved the precision and applicability of in vivo studies using deuterated choline. nih.gov Methodological enhancements focus on optimizing the administration of the tracer and increasing the resolution at which isotopic labeling can be detected and quantified within living organisms. researchgate.netnih.gov

One key area of development is in the field of in vivo imaging. Deuterium (B1214612) metabolic imaging (DMI), a magnetic resonance spectroscopy (MRS)-based technique, allows for the non-invasive mapping of deuterated choline and its metabolites in tissues. nih.govresearchgate.netfrontiersin.org This provides spatial information on choline uptake and metabolism, which is particularly valuable for characterizing heterogeneous tissues like tumors. researchgate.netfrontiersin.orgbiorxiv.org Researchers are refining DMI protocols to improve signal-to-noise ratios and spatial resolution, enabling more accurate quantification of metabolic fluxes in specific regions of interest. biorxiv.org

Furthermore, advances in mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry, have enhanced the ability to resolve and quantify different isotopologues of choline and its metabolites. mdpi.comacs.org This allows for more detailed flux analysis, as researchers can distinguish between different deuterated forms that arise from various metabolic pathways. nih.govcornell.edu For example, the use of Choline-D9 can allow for the tracing of both the intact choline molecule and its methyl groups, providing simultaneous information on the CDP-choline pathway and one-carbon metabolism. nih.govcornell.edu

Insights into Cellular Adaptations and Homeostatic Mechanisms Through Choline Flux Studies

Choline flux studies, powered by tracers like this compound, are providing unprecedented insights into how cells adapt to changing environmental conditions and maintain metabolic homeostasis. dfg.demdpi.com By measuring the dynamic movement of choline through metabolic pathways, researchers can understand how cells adjust their membrane composition and signaling processes in response to stress or developmental cues. cornell.edud-nb.info

For example, studies have investigated how cells alter their choline metabolism in response to nutrient availability or oxidative stress. nih.gov This can involve shifting the balance between different phospholipid synthesis pathways or altering the rate of choline oxidation. These adaptations are crucial for cell survival and function. ucsd.edu

In the context of neurobiology, understanding choline homeostasis is critical due to its role as a precursor for the neurotransmitter acetylcholine (B1216132) and for membrane phospholipids (B1166683) in neurons. dfg.decaymanchem.com Isotope tracing studies can elucidate how neurons maintain their choline pools and how these processes are affected in neurodegenerative diseases.

Table 2: Research Findings from Choline Flux Studies

| Biological Process | Key Finding | Significance |

| Cancer Cell Metabolism | Cancer cells often exhibit increased choline uptake and phosphorylation. researchgate.netfrontiersin.org | Provides a basis for diagnostic imaging and potential therapeutic targets. researchgate.net |

| Phospholipid Remodeling | Cells can rapidly alter the fatty acid composition of their phosphatidylcholine pools in response to stimuli. | Highlights the dynamic nature of cell membranes and their role in signaling. |

| Neurotransmitter Synthesis | Choline flux studies can quantify the rate of acetylcholine synthesis and turnover. | Offers insights into neuronal function and dysfunction in neurological disorders. |

| Hepatic Lipid Metabolism | The balance between the CDP-choline and PEMT pathways is crucial for maintaining liver health. nih.gov | Dysregulation of this balance is implicated in non-alcoholic fatty liver disease (NAFLD). nih.gov |

These studies underscore the importance of dynamic metabolic measurements in understanding the complex regulatory networks that govern cellular function.

Exploration of Novel Mechanistic Discoveries in Choline-Related Biological Processes

The use of deuterated choline tracers is facilitating the discovery of new roles for choline and its metabolites in a variety of biological processes. cornell.edud-nb.info By tracing the metabolic fate of choline with high precision, researchers can uncover previously unknown enzymatic reactions and signaling pathways.

One area of active investigation is the role of choline metabolites in intercellular signaling. The ability to trace the movement of choline-derived molecules between cells can shed light on how cells communicate and coordinate their activities within a tissue.

These mechanistic studies are expanding our fundamental understanding of biochemistry and physiology and may lead to the identification of new therapeutic strategies for a range of diseases.

Development of Advanced Deuterated Choline Analogs for Targeted Research Questions

Building on the success of existing deuterated choline tracers, researchers are developing a new generation of analogs designed to answer more specific biological questions. These advanced tracers often incorporate deuterium at specific positions within the choline molecule or are combined with other labels, such as radioactive isotopes, to enable multimodal analysis. mdpi.comnih.gov

For example, the development of [18F]Fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) combines the benefits of deuterium substitution, which increases metabolic stability by reducing oxidation, with the positron-emitting 18F isotope for PET imaging. mdpi.comsnmjournals.orgresearchgate.net This dual-labeled tracer offers improved signal-to-background contrast and allows for later imaging time points, enhancing its diagnostic utility. snmjournals.org

Other advanced analogs are being designed to probe specific enzymatic activities. For instance, by strategically placing deuterium atoms, researchers can create kinetic isotope effects that can be used to study the mechanism of choline-metabolizing enzymes like choline oxidase. acs.org

Table 3: Examples of Advanced Deuterated Choline Analogs

| Analog | Key Feature | Research Application |

| Choline-D9 chloride | Deuteration of all nine methyl protons. caymanchem.comisotope.com | Tracing both the choline backbone and methyl group metabolism. nih.govcornell.edu |

| [1,1,2,2-2H4]-choline | Deuteration of the ethanolamine (B43304) backbone. nih.gov | Studying the activity of choline kinase and choline oxidase. acs.org |

| [18F]Fluoromethyl-[1,2-2H4]choline ([18F]D4-FCH) | Contains both deuterium and a positron-emitting 18F isotope. mdpi.comsnmjournals.orgresearchgate.net | Enhanced metabolic stability for improved PET imaging of cancer. mdpi.comnih.govsnmjournals.org |

| 15N-Choline-d13 | Contains both 15N and full deuteration. rsc.org | Used in hyperpolarized magnetic resonance spectroscopy for enhanced signal detection. rsc.org |

The continued development of these sophisticated molecular tools will undoubtedly drive further discoveries in the field of choline metabolism and its role in human health and disease.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for verifying the isotopic purity and structural integrity of Choline-D6 chloride in synthesis protocols?

- Methodological Answer : Isotopic purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/²H or ¹³C NMR) to detect deuterium incorporation at specific positions. Mass spectrometry (MS) with high-resolution capabilities (e.g., ESI-TOF) is essential to confirm molecular ion peaks (m/z) and isotopic distribution patterns . Structural integrity should be validated via FT-IR spectroscopy to identify functional groups (e.g., quaternary ammonium and chloride ions). Ensure protocols align with pharmacopeial standards for reagent validation .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies using factorial design:

- Variables : Temperature (4°C, 25°C, 40°C), pH (neutral vs. acidic/basic buffers), and exposure to light.

- Metrics : Monitor deuterium retention via NMR and quantify degradation products (e.g., free choline) via HPLC with charged aerosol detection (CAD). Include controls with non-deuterated choline chloride for comparative degradation rates .

Q. What protocols ensure reproducibility in synthesizing this compound for metabolic tracer studies?

- Methodological Answer : Follow a stepwise synthesis:

- Deuterium incorporation : Use deuterated precursors (e.g., D6-ethanolamine) in a closed-system reaction to minimize proton exchange.

- Purification : Employ recrystallization in deuterated solvents (e.g., D2O) and validate purity via isotopic ratio mass spectrometry (IRMS). Document solvent recovery rates to address environmental impact, as per green chemistry principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound uptake data derived from LC-MS vs. radiolabeled tracer methods?

- Methodological Answer : Discrepancies may arise from ionization efficiency in LC-MS (matrix effects) or quenching in scintillation counting. Cross-validate using:

- Spike-and-recovery experiments with internal standards (e.g., D4-choline) to assess MS accuracy.